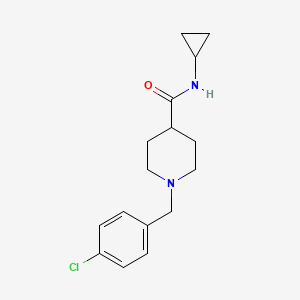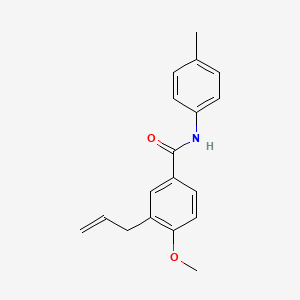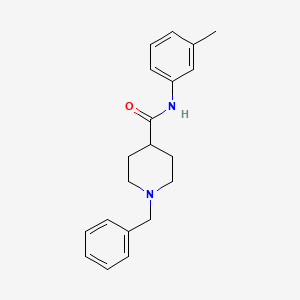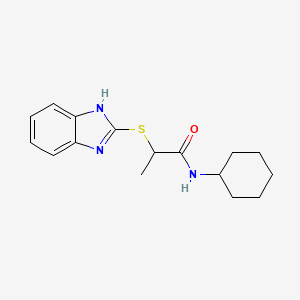
1-(4-chlorobenzyl)-N-cyclopropyl-4-piperidinecarboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-(4-chlorobenzyl)-N-cyclopropyl-4-piperidinecarboxamide and related compounds involves multi-step chemical processes that include elimination reactions, reduction reactions, bromination, and amide formation. For instance, the preparation of N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide demonstrates a complex synthesis route involving these steps, showcasing the intricate chemistry involved in producing such compounds (Bi, 2014).
Molecular Structure Analysis
Molecular structure analysis of similar compounds, such as the crystal structure studies of 7-chloro-5-cyclopropyl-9-methyl-10-(2-piperidin-1-yl-ethyl)-5,10-dihydro-4,5,6,10-tetraaza-dibenzo[a, d] cyclohepten-11-one, provides insights into the conformation and spatial arrangement of atoms within the molecule. Such studies reveal the presence of intermolecular hydrogen bonds and the chair conformation adopted by the piperidinyl ring, which are crucial for understanding the chemical behavior and potential interactions of 1-(4-chlorobenzyl)-N-cyclopropyl-4-piperidinecarboxamide (Thimmegowda et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of 1-(4-chlorobenzyl)-N-cyclopropyl-4-piperidinecarboxamide can be inferred from studies on similar compounds, where reactions with various nucleophiles under different conditions have been explored. For instance, the reactivity of 1,1-dichloro-2-(chloromethyl)cyclopropane with piperidine showcases the versatile chemical behavior and potential for further functionalization of similar structures (Jończyk & Kmiotek-Skarżyńska, 1993).
Physical Properties Analysis
Analyzing the physical properties of related compounds, such as solubility, melting points, and crystalline structure, provides valuable insights into the physical behavior of 1-(4-chlorobenzyl)-N-cyclopropyl-4-piperidinecarboxamide. For example, the crystalline structure of 4-piperidinecarboxylic acid hydrochloride offers clues about the potential physical characteristics of similar piperidine-based compounds (Szafran et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and the nature of its functional groups, can be deduced from the synthesis and structural analysis. The detailed synthesis routes and molecular interaction studies, like those performed on cannabinoid receptor antagonists, highlight the chemical versatility and potential interaction mechanisms of 1-(4-chlorobenzyl)-N-cyclopropyl-4-piperidinecarboxamide (Shim et al., 2002).
Mécanisme D'action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Mode of Action
For instance, benzylic halides typically react via an SN2 pathway for primary halides and an SN1 pathway for secondary and tertiary halides, via the resonance-stabilized carbocation .
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to affect a wide range of biochemical pathways . These pathways are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Result of Action
Similar compounds, such as indole derivatives, have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-cyclopropylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O/c17-14-3-1-12(2-4-14)11-19-9-7-13(8-10-19)16(20)18-15-5-6-15/h1-4,13,15H,5-11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRHAWNAZPSJIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CCN(CC2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-dimethyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}morpholine](/img/structure/B4435400.png)
![2-(1-piperidinylcarbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B4435406.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4435413.png)
![N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}pentanamide](/img/structure/B4435416.png)

![1-[(2,5-dimethylphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B4435439.png)


![N-(2-chlorophenyl)-2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4435465.png)

![1-[1-(3,5-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4435473.png)
![1-benzoyl-N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]piperidin-4-amine](/img/structure/B4435478.png)
![3-amino-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4435487.png)
